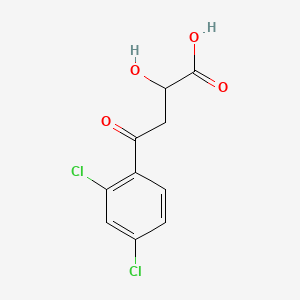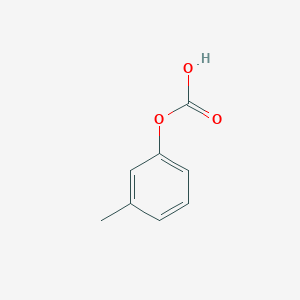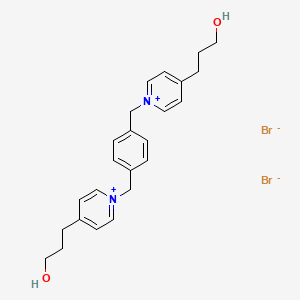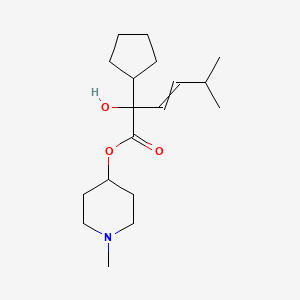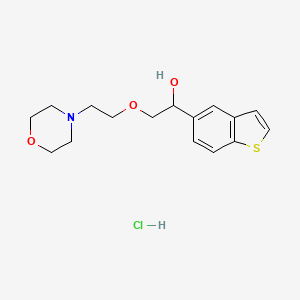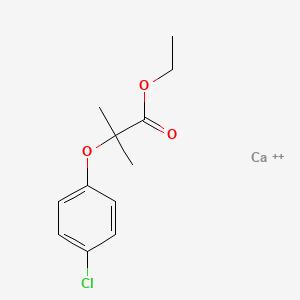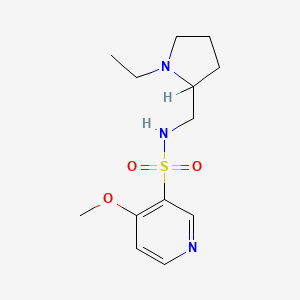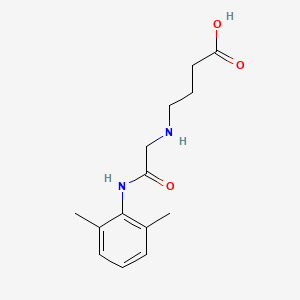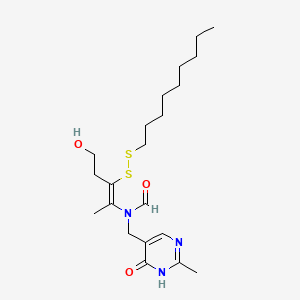
Oxythiamine nonyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxythiamine nonyl disulfide is a chemical compound with the molecular formula C21H35N3O3S2. It is a derivative of oxythiamine, which is an analogue of thiamine (vitamin B1). The compound contains a disulfide bond, which is a key feature in its chemical structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxythiamine nonyl disulfide typically involves the reaction of oxythiamine with nonyl disulfide under specific conditions. One method involves the use of a disulfide exchange reaction, where oxythiamine reacts with nonyl disulfide in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale disulfide exchange reactions. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxythiamine nonyl disulfide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Thiols, amines.
Major Products Formed
The major products formed from these reactions include thiols, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxythiamine nonyl disulfide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of oxythiamine nonyl disulfide involves its interaction with thiamine-dependent enzymes. By inhibiting these enzymes, the compound disrupts the nonoxidative synthesis of ribose, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxythiamine nonyl disulfide include:
Oxythiamine: A thiamine analogue that also inhibits thiamine-dependent enzymes.
Nonyl disulfide: A compound containing a disulfide bond, used in various chemical reactions.
Thiamine disulfide: Another thiamine derivative with a disulfide bond.
Uniqueness
This compound is unique due to its specific combination of oxythiamine and nonyl disulfide, which imparts distinct chemical and biological properties. Its ability to inhibit thiamine-dependent enzymes and induce cell cycle arrest makes it a valuable compound in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
84714-61-4 |
|---|---|
Molekularformel |
C21H35N3O3S2 |
Molekulargewicht |
441.7 g/mol |
IUPAC-Name |
N-[(Z)-5-hydroxy-3-(nonyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C21H35N3O3S2/c1-4-5-6-7-8-9-10-13-28-29-20(11-12-25)17(2)24(16-26)15-19-14-22-18(3)23-21(19)27/h14,16,25H,4-13,15H2,1-3H3,(H,22,23,27)/b20-17- |
InChI-Schlüssel |
FPYBYKICEMOBDQ-JZJYNLBNSA-N |
Isomerische SMILES |
CCCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |
Kanonische SMILES |
CCCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



